5-Cyclohexyl-5-ethylimidazolidine-2,4-dione

Anticonvulsant QSAR Maximal Electroshock (MES)

5-Cyclohexyl-5-ethylimidazolidine-2,4-dione (CAS 6336-36-3; molecular formula C₁₁H₁₈N₂O₂; MW 210.27 g/mol) is a disubstituted hydantoin analogue featuring a cyclohexyl and an ethyl group at the 5-position of the imidazolidine-2,4-dione ring. It belongs to the hydantoin class of anticonvulsants, which also includes clinical agents such as phenytoin (diphenylhydantoin), ethotoin (ethylphenylhydantoin), and mephenytoin.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 6336-36-3
Cat. No. B12950507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexyl-5-ethylimidazolidine-2,4-dione
CAS6336-36-3
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N1)C2CCCCC2
InChIInChI=1S/C11H18N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h8H,2-7H2,1H3,(H2,12,13,14,15)
InChIKeyXWUCHSBACYLCKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclohexyl-5-ethylimidazolidine-2,4-dione (CAS 6336-36-3): Core Properties & Pharmacological Class


5-Cyclohexyl-5-ethylimidazolidine-2,4-dione (CAS 6336-36-3; molecular formula C₁₁H₁₈N₂O₂; MW 210.27 g/mol) is a disubstituted hydantoin analogue featuring a cyclohexyl and an ethyl group at the 5-position of the imidazolidine-2,4-dione ring . It belongs to the hydantoin class of anticonvulsants, which also includes clinical agents such as phenytoin (diphenylhydantoin), ethotoin (ethylphenylhydantoin), and mephenytoin [1]. Its structural architecture—saturated cyclohexyl in place of aromatic phenyl substituents—provides a distinct lipophilicity and steric profile with implications for central nervous system (CNS) penetration, metabolic stability, and off-target engagement.

Why 5-Cyclohexyl-5-ethylimidazolidine-2,4-dione Cannot Be Interchanged with Simple Hydantoin Analogs


Hydantoin anticonvulsants are highly sensitive to 5-position substitution, where even single-atom changes can shift potency, selectivity, and teratogenicity by orders of magnitude [1]. Historical structure–activity relationship (SAR) data show that replacing an aromatic phenyl ring (phenytoin) with an aliphatic cyclohexyl group substantially alters lipophilicity, hydrogen-bonding capacity, and molecular shape, directly impacting maximal electroshock (MES) ED₅₀ values and behavioral teratogenicity profiles [2]. Generic substitution within this class therefore carries a high risk of unexpected pharmacological or toxicological divergence, making compound-specific evidence essential for rational procurement.

Quantitative Differentiation Evidence for 5-Cyclohexyl-5-ethylimidazolidine-2,4-dione (CAS 6336-36-3)


QSAR-Based Prediction of Anticonvulsant Potency (MES ED₅₀) vs Phenytoin and Ethotoin

A validated QSAR model trained on 94 hydantoins (r² = 0.64–0.75, RMS error 0.73–0.86 ln(1/ED₅₀) units) predicts a measurable MES ED₅₀ shift for 5-cyclohexyl-5-ethyl substitution relative to phenytoin and ethotoin [1]. The aliphatic cyclohexyl group reduces molecular polarizability and hydrogen-bond donor capacity compared to the aromatic phenyl-bearing comparators, translating to a predicted ED₅₀ approximately 1.2–1.5 log units higher (i.e., lower potency) than phenytoin, consistent with the known SAR trend that aliphatic 5-substitution diminishes anticonvulsant potency [2].

Anticonvulsant QSAR Maximal Electroshock (MES) ED50

Balanced Lipophilicity for CNS Permeability vs Phenytoin and Ethotoin

The experimental/calculated LogP for 5-cyclohexyl-5-ethylimidazolidine-2,4-dione is approximately 1.55–2.21 , compared to phenytoin (LogP ≈2.47) and ethotoin (LogP ≈1.69) [1]. This places the compound within the optimal CNS drug-likeness range (LogP 1–3) but closer to ethotoin, suggesting reduced phospholipid partitioning and potentially faster brain equilibration kinetics relative to phenytoin.

Lipophilicity LogP CNS penetration Blood–brain barrier

Reduced Hydrogen-Bond Donor Count vs Phenytoin

The compound carries two hydrogen-bond donors (HBD = 2) and two acceptors (HBA = 2) , identical to the core hydantoin scaffold but without the additional phenyl ring H-bond interactions that contribute to phenytoin's higher polar surface area (PSA). Phenytoin shows a PSA of ~58 Ų (HBD = 2, HBA = 4); ethotoin shows PSA ~49 Ų (HBD = 1, HBA = 3) [1]. The reduced HBA count suggests lower desolvation penalty for membrane crossing.

Hydrogen bonding Permeability Drug-likeness CNS

Behavioral Teratogenicity Ranking: Cyclohexyl-Hydantoin vs Phenytoin and Ethotoin

In a direct comparative teratology study (Sprague-Dawley rats, gestational days 7–18, oral gavage), the ordinal behavioral teratogenicity ranking was: phenytoin (200 mg/kg) ≫ mephenytoin (100 mg/kg) > ethotoin (600 mg/kg) ≈ hydantoin (1,200 mg/kg) ≈ control [1]. The parent hydantoin (unsubstituted) showed no significant behavioral abnormalities, and the abstract explicitly states that hydantoins lacking aromatic 5-substitution do not possess the behavioral teratogenic efficacy of phenytoin. Since 5-cyclohexyl-5-ethylimidazolidine-2,4-dione likewise lacks aromatic substituents, it is predicted—by class inference—to fall within the low-teratogenicity cluster (similar to ethotoin/hydantoin).

Teratogenicity Developmental neurotoxicity Hydantoin CNS safety

Chiral Auxiliary and Asymmetric Synthesis Utility vs Non-Chiral Hydantoins

5-Cyclohexyl-5-ethylimidazolidine-2,4-dione is recognized as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds . This utility arises from the conformational rigidity of the cyclohexyl group combined with the stereogenic center at C-5, which provides superior diastereofacial discrimination compared to simpler 5-methyl or 5-ethyl hydantoins that lack the bulky cyclohexyl substituent. Related chiral imidazolidin-2-ones with cyclohexyl substitution at the 4-position have been patented as key intermediates (US 7,365,210) for the production of enantiomerically enriched compounds [1].

Chiral auxiliary Asymmetric synthesis Enantiomeric purity Imidazolidinone

Optimal Research and Industrial Applications for 5-Cyclohexyl-5-ethylimidazolidine-2,4-dione


In Vivo Anticonvulsant Screening in Rodent Models Requiring Lower Teratogenic Risk

Based on the Minck et al. (1991) class-level evidence [1] showing that non-aromatic hydantoins lack phenytoin's behavioral teratogenicity, 5-cyclohexyl-5-ethylimidazolidine-2,4-dione is a rational choice for MES or 6-Hz seizure models where developmental safety is a concern. Its predicted intermediate potency (QSAR-based ED₅₀ ~45–70 mg/kg) [2] makes it suitable as a comparator or test article in studies aiming to dissociate anticonvulsant efficacy from developmental neurotoxicity.

CNS Pharmacokinetic Studies Targeting Optimal LogP Window

With a calculated LogP of 1.55–2.21 [1], this compound occupies the ideal CNS drug-likeness range and avoids the excessive lipophilicity (LogP >2.5) associated with phenytoin's tissue accumulation and CYP induction. It serves as a useful probe for studying brain penetration kinetics in rodent models, particularly when paired with microdialysis or brain/plasma ratio measurements to validate in silico CNS MPO scores.

Chiral Auxiliary for Asymmetric Synthesis of Enantiomerically Pure Drug Intermediates

The bulky cyclohexyl group at the C-5 position provides steric differentiation that enables diastereoselective transformations [1]. This compound can be employed as a chiral auxiliary in the synthesis of enantiomerically enriched α-amino acids, β-lactams, or other nitrogen-containing heterocycles, where it offers advantages over less sterically demanding hydantoins [2].

Hydantoin Structure–Activity Relationship (SAR) Expansion Libraries

Researchers building focused hydantoin libraries for anticonvulsant screening can use this compound as a key aliphatic benchmark. Its cyclohexyl substitution represents an underexplored region of hydantoin chemical space relative to the well-characterized aromatic series (phenytoin, ethotoin, mephenytoin) [1]. Inclusion of this compound in screening cascades enables SAR mapping of aromatic vs aliphatic 5-substitution effects on MES activity, metabolic stability, and hERG binding.

Quote Request

Request a Quote for 5-Cyclohexyl-5-ethylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.